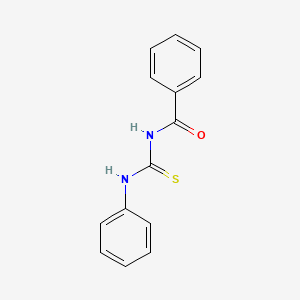

1-Benzoyl-3-phenyl-2-thiourea

Description

Overview of Thiourea (B124793) Derivatives in Organic and Medicinal Chemistry

Thiourea and its derivatives are not only pivotal intermediates in the synthesis of a wide array of heterocyclic compounds but also exhibit a remarkable spectrum of biological activities. rsc.orgmdpi.comuobabylon.edu.iq These compounds have been extensively studied for their potential as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antitubercular agents. rsc.orgmdpi.combohrium.com The presence of both sulfur and nitrogen atoms allows for a multitude of bonding possibilities, making them excellent ligands for metal complexes and effective organocatalysts. rsc.org Their structural versatility, achieved through various substitutions on the nitrogen atoms, allows for the fine-tuning of their chemical and physical properties to suit specific applications. conicet.gov.ar This adaptability has led to their use in fields as diverse as agriculture, where they function as pesticides and herbicides, and materials science, where they are used in the development of polymers and chemosensors. rsc.orgacs.org

The core structure of thiourea, featuring a thiocarbonyl group flanked by amino groups, facilitates interactions with a variety of biological targets. This has made them a fertile ground for the development of new therapeutic agents. For instance, certain thiourea derivatives have shown promise as inhibitors of enzymes like urease and as agents that can combat drug resistance in cancer cells. mdpi.com

Significance of 1-Benzoyl-3-phenyl-2-thiourea within the Thiourea Class

This compound, with the chemical formula C₁₄H₁₂N₂OS, stands out within the broader class of thiourea derivatives due to its unique structural features and resulting properties. The presence of a benzoyl group at one nitrogen and a phenyl group at the other imparts a specific electronic and steric environment to the molecule. This structure enhances the electrophilicity of the thiocarbonyl sulfur, facilitating its coordination with metal ions and its role in various chemical reactions.

Structurally, BPTU exists in a thione form, characterized by typical C=S and C=O double bond lengths. nih.gov An important feature of its conformation is an intramolecular hydrogen bond between an N-H group and the carbonyl oxygen, which stabilizes the molecule. nih.gov

BPTU has demonstrated significant potential in various applications. It serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Furthermore, its ability to form stable complexes with heavy metal ions has led to its successful use in environmental chemistry for the extraction of toxic metals like cadmium from aqueous solutions, with reported efficiencies exceeding 98.7%. researchgate.net In the realm of medicinal chemistry, BPTU has been investigated for its anticancer properties. researchgate.net

Current Research Trajectories and Interdisciplinary Relevance of BPTU and its Analogs

The promising characteristics of this compound have spurred extensive research into its analogs, where modifications to the benzoyl and phenyl rings are systematically explored to enhance specific properties. This research is highly interdisciplinary, bridging organic synthesis, medicinal chemistry, materials science, and environmental science.

Current research is heavily focused on synthesizing new BPTU derivatives and evaluating their biological activities. For example, the introduction of different substituents on the phenyl ring has been shown to significantly influence the anticancer activity of these compounds. researchgate.netanalis.com.my Researchers are also exploring the use of BPTU and its analogs as ligands in the development of novel metal complexes with potential applications in catalysis and as therapeutic agents. conicet.gov.arresearchgate.net The coordination chemistry of these ligands is a rich area of study, as the presence of sulfur, nitrogen, and oxygen donor atoms allows for a variety of coordination modes. rsc.orgmdpi.com

Another burgeoning area of research is the application of BPTU derivatives as chemical sensors. indexcopernicus.com Their ability to selectively bind with specific ions or molecules makes them ideal candidates for the development of sensitive and selective detection methods. For instance, derivatives of benzoyl phenylthiourea (B91264) have been successfully used as probes for detecting cadmium ions. indexcopernicus.comrepec.org The interdisciplinary nature of this research, combining synthesis, structural analysis, and application-based testing, highlights the significant and growing importance of this compound and its analogs in modern chemical science. researchgate.net

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂OS | scbt.com |

| Molecular Weight | 256.32 g/mol | scbt.comnih.gov |

| CAS Number | 4921-82-8 | scbt.com |

| IUPAC Name | N-(phenylcarbamothioyl)benzamide | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-(phenylcarbamothioyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c17-13(11-7-3-1-4-8-11)16-14(18)15-12-9-5-2-6-10-12/h1-10H,(H2,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHZQIIMGRLFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197723 | |

| Record name | Urea, 1-benzoyl-3-phenyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4921-82-8 | |

| Record name | N-[(Phenylamino)thioxomethyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4921-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-Phenyl-N-benzoylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004921828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4921-82-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, 1-benzoyl-3-phenyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzoyl-3-phenyl-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N'-PHENYL-N-BENZOYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAE2W88H3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 1 Benzoyl 3 Phenyl 2 Thiourea

Established Synthetic Routes for N-Acyl-N'-arylthioureas

The synthesis of N-acyl-N'-arylthioureas, including BPTU, is a well-documented area of organic chemistry. The most common approaches involve the reaction of an amine with an in-situ generated acyl isothiocyanate or the direct acylation of a pre-formed thiourea (B124793). nih.gov

Douglas Dains' Method and its Modifications

A foundational method for synthesizing N-acyl-N'-arylthioureas was established by Douglas Dains. nih.gov This procedure involves the reaction of amines with acyl isothiocyanates that are generated in situ. nih.gov The conventional synthesis of BPTU follows a two-step nucleophilic addition-elimination process. Initially, benzoyl chloride reacts with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, to form benzoyl isothiocyanate. This intermediate is then treated with an aniline (B41778) to produce the final 1-benzoyl-3-phenyl-2-thiourea product.

Modifications to this method often involve the use of ultrasound radiation to promote the reaction, offering a more environmentally friendly and efficient alternative. nih.gov

Acylation of N-Phenylthiourea with Benzoyl Chloride Derivatives

A prevalent and direct route to BPTU and its derivatives is the acylation of N-phenylthiourea with benzoyl chloride or its substituted analogs. ubaya.ac.idanalis.com.my This method is a single-step reaction that has been widely adopted for its simplicity and effectiveness. ubaya.ac.id The reaction proceeds via a nucleophilic acyl substitution mechanism. chula.ac.thresearchgate.net

The acylation of N-phenylthiourea often employs principles of the Schotten-Baumann reaction. chula.ac.thjppres.comunair.ac.id This reaction is typically carried out in the presence of a base, such as triethylamine (B128534), which serves to neutralize the hydrochloric acid generated during the reaction. chula.ac.th The synthesis is often performed in a non-aqueous solvent like tetrahydrofuran (B95107) (THF) to prevent hydrolysis of the acyl chloride. jppres.comnih.gov

Modified Schotten-Baumann conditions have been successfully used to synthesize various N-benzoyl-N'-phenylthiourea derivatives. chula.ac.thunair.ac.idnih.gov For instance, the synthesis of 1-allyl-3-benzoylthiourea (B5185869) analogs was achieved through a modified Schotten-Baumann method involving the nucleophilic substitution of benzoyl chloride analogs to allylthiourea. nih.gov Similarly, N-(2,4-dichloro)benzoyl-N'-phenylthiourea was synthesized using a modified Schotten-Baumann reaction between N-phenylthiourea and 2,4-dichlorobenzoyl chloride. chula.ac.th

Optimizing the reaction conditions is crucial for maximizing the yield and purity of BPTU. Key parameters that are often adjusted include the solvent, temperature, and stoichiometry of the reactants.

| Parameter | Condition | Rationale |

| Solvent | Polar aprotic solvents (e.g., acetone (B3395972), THF) | Improve reaction kinetics and yield compared to protic solvents. |

| Temperature | Low initial temperature (ice bath), followed by reflux | Controls the initial exothermic reaction and ensures completion without decomposition. chula.ac.th |

| Base | Triethylamine | Neutralizes the HCl byproduct of the acylation reaction. chula.ac.th |

| Stoichiometry | Near 1:1 molar ratio of N-phenylthiourea to benzoyl chloride | Minimizes the formation of side products. |

For example, in the synthesis of N-(2,4-dichloro)benzoyl-N'-phenylthiourea, the reaction was initiated at a low temperature for 30 minutes and then refluxed for 8 hours. chula.ac.th Completion of the reaction is often monitored using thin-layer chromatography (TLC). unair.ac.id

Schotten-Baumann Reaction Principles and Applications

Alternative Synthetic Approaches for BPTU Formation

While the acylation of N-phenylthiourea is a primary method, other synthetic strategies exist. One-pot multicomponent synthesis has been explored for N-acylated ureas and thioureas, where the intermediate acyl chloride is not isolated. researchgate.net Another approach involves the reaction of benzoylisothiocyanate, formed from benzoyl chloride and ammonium thiocyanate, with ortho-phenylenediamine in acetone. jhas-bwu.com Microwave-assisted synthesis has also been reported as a scalable method for producing benzoyl-substituted phenylthiourea (B91264) compounds.

Mechanism-Based Elucidation of BPTU Synthesis

The synthesis of BPTU via the acylation of N-phenylthiourea with benzoyl chloride follows a well-understood nucleophilic acyl substitution mechanism. chula.ac.thresearchgate.net The reaction is initiated by the nucleophilic attack of the primary amine group of N-phenylthiourea on the electrophilic carbonyl carbon of benzoyl chloride. chula.ac.th This is immediately followed by the elimination of the chloride leaving group. chula.ac.th The presence of a base like triethylamine is essential to neutralize the resulting hydrochloric acid, driving the reaction to completion. chula.ac.th The initial phase of the reaction can be exothermic, necessitating cooling in an ice bath. chula.ac.th

Yield Optimization and Purity Enhancement in BPTU Synthesis

The efficient synthesis of this compound (BPTU) is contingent not only on the chosen reaction pathway but also on the careful optimization of various reaction parameters. Maximizing the yield and ensuring high purity are critical for the compound's subsequent applications. Research has focused on several key areas to achieve these goals, including the choice of solvents, reaction temperature, stoichiometry of reactants, and the comparative efficacy of different heating methods.

Influence of Reaction Conditions

The selection of an appropriate solvent and the control of temperature are fundamental to optimizing the synthesis of BPTU and its derivatives. Polar aprotic solvents, such as acetone, are frequently employed as they have been shown to improve reaction kinetics and yield. researchgate.net The synthesis is commonly performed under reflux conditions, with temperatures typically maintained between 60–80°C. This temperature range is generally sufficient to ensure the reaction proceeds to completion without causing thermal decomposition of the reactants or the desired product.

The reaction time is another critical factor. Conventional heating methods often require several hours (e.g., 4 to 6 hours) to achieve a high conversion rate. In contrast, microwave-assisted synthesis has emerged as a technique to drastically reduce reaction times to mere minutes while maintaining high yields. Microwave irradiation facilitates uniform heating throughout the reaction mixture, which can minimize the formation of side products that may arise from localized hot spots associated with conventional heating.

Stoichiometry and Catalysis

Precise control over the stoichiometry of the reactants is paramount for maximizing yield and minimizing the formation of impurities. A 1:1 molar ratio between the key intermediates, such as benzoyl isothiocyanate and aniline, is considered optimal. Deviating from this ratio can lead to an excess of one reactant in the final mixture, complicating the purification process.

In synthetic routes starting from phenylthiourea and a benzoyl chloride derivative, a base catalyst such as triethylamine (TEA) is often used. jppres.comubaya.ac.id The catalyst facilitates the nucleophilic substitution reaction, driving the synthesis towards completion.

Purity Enhancement and Characterization

Post-synthesis purification is crucial for obtaining BPTU of high purity. The most common and effective method for purifying the crude product is recrystallization. Various solvents can be used for this purpose, with ethanol, methanol (B129727), and acetone being frequently reported choices. In some procedures, the crude product is first precipitated by pouring the reaction mixture into acidified water before being collected and recrystallized. nih.govorgsyn.org

The purity of the final product is typically verified using a combination of analytical techniques. Thin-layer chromatography (TLC) and High-performance liquid chromatography (HPLC) are used to confirm the completion of the reaction and assess the purity of the isolated compound. The structural integrity of the synthesized BPTU is confirmed using spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR). researchgate.netbjmu.edu.cnubaya.ac.id

Research Findings on Yields

The yield of BPTU and its substituted derivatives can vary significantly based on the specific substituents and the synthetic method employed. The following table summarizes reported yields for BPTU and related compounds from various studies.

| Compound Name | Synthetic Method | Yield (%) |

| 1-Benzoyl-3-phenylthiourea | Reflux in Acetone | 81% researchgate.net |

| N-(4-bromo)-benzoyl-N'-phenylthiourea | Reflux with TEA catalyst | 56% ubaya.ac.id |

| 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea | Stirred in Acetone | 95% nih.gov |

| s-Benzoyl p-dimethylamino-phenyl thiourea | Reflux in Acetone | 88% sciengine.com |

| 1-Benzoyl-3-(4-hydroxyphenyl)thiourea | Reflux in Acetone | 73% researchgate.netsemanticscholar.org |

This table presents data from various research articles to illustrate the impact of substituents and conditions on product yield.

A comparative study on a bis-thiourea derivative highlighted the trade-offs between conventional and microwave-assisted synthesis, demonstrating that while conventional reflux over a longer period might produce a slightly higher yield, microwave irradiation offers a dramatic reduction in reaction time with a comparable yield. ukm.my

| Synthetic Method | Reaction Time | Yield (%) |

| Conventional Reflux | 2 hours | 77% ukm.my |

| Conventional Reflux | 1 hour | 56% ukm.my |

| Microwave Irradiation | 10 minutes | 73% ukm.my |

This table compares heating methods for a bis-thiourea derivative, showing the time efficiency of microwave synthesis. ukm.my

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Benzoyl-3-phenyl-2-thiourea

NMR spectroscopy is a powerful tool for determining the structure of organic compounds. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR have been employed to identify the different chemical environments of the hydrogen and carbon atoms.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the various protons are observed. The protons of the two N-H groups appear as singlets in the downfield region, typically between δ 9.5 and 11.5 ppm. Specifically, the N-H protons have been noted to resonate at chemical shifts of approximately δ 10–12 ppm.

The aromatic protons of the benzoyl and phenyl rings produce a complex multiplet signal in the range of δ 7.2–7.8 ppm. In some instances, these aromatic protons have been observed to resonate between δ 6.8 and 7.5 ppm. One study reported the aromatic protons of the benzoyl and phenyl groups as a multiplet between δ 7.70–7.62 ppm and δ 7.35–7.14 ppm, respectively. semanticscholar.org

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 10.0 - 12.0 | Singlet |

| N-H | 9.5 - 11.5 | Broad Singlet |

| Aromatic (Benzoyl & Phenyl) | 7.2 - 7.8 | Multiplet |

| Aromatic (Benzoyl & Phenyl) | 6.8 - 7.5 | Multiplet |

| Aromatic (Benzoyl) | 7.70 - 7.62 semanticscholar.org | Multiplet |

| Aromatic (Phenyl) | 7.35 - 7.14 semanticscholar.org | Multiplet |

This table presents a summary of observed ¹H NMR chemical shifts for this compound from various sources.

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The thiocarbonyl (C=S) and carbonyl (C=O) carbons are particularly diagnostic. The resonance for the thiocarbonyl carbon typically appears in the range of δ 175–180 ppm. The carbonyl carbon, in turn, is observed at a chemical shift of approximately δ 165–170 ppm. Another source indicates a chemical shift of around 180 ppm for the thiourea (B124793) carbonyl carbon.

| Carbon Type | Chemical Shift (δ, ppm) |

| Thiocarbonyl (C=S) | 175 - 180 |

| Carbonyl (C=O) | 165 - 170 |

| Thiourea Carbonyl | ~180 |

This table summarizes the characteristic ¹³C NMR chemical shifts for the carbonyl and thiocarbonyl carbons in this compound.

The specific chemical shifts and splitting patterns observed in the NMR spectra are directly correlated with the molecular structure of this compound. The downfield shift of the N-H protons is indicative of their involvement in hydrogen bonding, a key feature of the thiourea moiety. The range of chemical shifts for the aromatic protons reflects the different electronic environments of the benzoyl and phenyl rings. The distinct resonances for the thiocarbonyl and carbonyl carbons confirm the presence of these two functional groups and provide insight into their respective electronic densities.

¹³C NMR Analysis of Thiocarbonyl and Carbonyl Resonances

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

The thiourea moiety exhibits several characteristic vibrational bands in the IR spectrum. The N-H stretching vibrations are typically observed as a broad band in the region of 3200–3350 cm⁻¹, confirming the presence of hydrogen bonding. Another source specifies the N-H stretch at approximately 3200 cm⁻¹. The thiocarbonyl (C=S) stretching vibration is found in the range of 1200–1250 cm⁻¹. More specifically, some studies report a C=S stretch between 1250–1350 cm⁻¹.

The carbonyl (C=O) group of the benzoyl moiety gives rise to a strong absorption band in the IR spectrum. This stretch is typically located between 1650 and 1700 cm⁻¹. Specific values reported include approximately 1680 cm⁻¹ and 1666-1681 cm⁻¹. repec.orgindexcopernicus.com The amide C-N stretching vibration is generally observed in the region of 1342-1268 cm⁻¹. repec.orgindexcopernicus.com

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

| N-H | Stretching | 3200 - 3350 |

| N-H | Stretching | ~3200 |

| C=S | Stretching | 1200 - 1250 |

| C=S | Stretching | 1250 - 1350 |

| C=O | Stretching | 1650 - 1700 |

| C=O | Stretching | ~1680 |

| C=O | Stretching | 1666 - 1681 repec.orgindexcopernicus.com |

| C-N | Stretching | 1342 - 1268 repec.orgindexcopernicus.com |

This table presents a compilation of the characteristic IR absorption frequencies for the key functional groups in this compound.

Characteristic Vibrational Modes of the Thiourea Moiety (C=S, N-H)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of BPTU. Under electron impact, the molecule undergoes characteristic fragmentation. The NIST Mass Spectrometry Data Center reports a top peak at m/z 105, with the second and third highest peaks at m/z 77 and 135, respectively. nih.gov This fragmentation pattern is indicative of the stable benzoyl and phenyl moieties within the structure.

High-Resolution Mass Spectrometry (HR-MS) provides the precise molecular weight of a compound, allowing for the unambiguous determination of its elemental composition. For new N-acyl thiourea derivatives, HR-MS is recorded on advanced instruments like the Thermo Scientific LTQ-Orbitrap XL spectrometer. nih.gov This technique is essential for confirming the successful synthesis of BPTU and its derivatives by providing exact mass data that corresponds to the calculated molecular formula.

| Technique | Compound | Key Findings | Reference |

|---|---|---|---|

| GC-MS | This compound | Top peak m/z 105, second highest m/z 77, third highest m/z 135. | nih.gov |

| HR-ESI-MS | Benzoylthiourea (B1224501) derivative with triazinethione moiety | Used to characterize the dinuclear complex [(μ- H2L)2(Re(CO)3Br)2]. | uzh.ch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to investigate the electronic transitions within the BPTU molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, providing information about the chromophores present.

The UV-Vis spectrum of BPTU and its derivatives is characterized by absorption bands corresponding to the electronic transitions within the carbonyl (C=O) and thiocarbonyl (C=S) chromophores. For instance, in novel thiourea derivatives of cinnamoyl and benzoyl with 2-morpholin-4-yl-ethylamine, an important chromophore, C=O, is observed with a maximum absorption around 240 nm. researchgate.net In a study of 1-benzoyl-3-(4-bromophenyl)-2-thiourea and 1-(4-chlorobenzoyl)-3-(4-methylphenyl)-2-thiourea, UV-Visible spectrophotometry was used to analyze the absorbance values before and after the addition of Cd2+ ions. indexcopernicus.com

| Compound | Absorption Maximum (λmax) | Chromophore | Reference |

|---|---|---|---|

| 1-(2-morpholinoethyl)-3-benzoylthiourea | ~240 nm | C=O | researchgate.net |

| 1-benzoyl-3-(2-hydroxy-phenyl)-thiourea and related isomers | Studied using TD-DFT method to understand electronic states. | N/A | researchgate.net |

Single-Crystal X-ray Diffraction Analysis of BPTU and Related Structures

The crystal structure of several BPTU derivatives has been elucidated. For example, 1-benzoyl-3-[4-(3-benzoylthioureido)phenyl]thiourea crystallizes in the monoclinic system with the space group P21/n. iucr.orgnih.gov Another derivative, 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, also crystallizes in a monoclinic system but with the space group P21/c. mdpi.com In contrast, 1-benzoyl-3-(4-methoxyphenyl)thiourea has a triclinic crystal system with a P-1 space group. researchgate.net These variations highlight how different substituents on the phenyl rings can influence the crystal packing.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 1-Benzoyl-3-[4-(3-benzoylthioureido)phenyl]thiourea | Monoclinic | P21/n | iucr.orgnih.gov |

| 1-(3-Fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea | Monoclinic | P21/c | mdpi.com |

| 1-Benzoyl-3-(4-methoxyphenyl)thiourea | Triclinic | P-1 | researchgate.net |

| 1-(2-benzamidophenyl)-3-benzoylthiourea Hemihydrate | Monoclinic | I2 | sciencepublishinggroup.comresearchgate.net |

X-ray diffraction studies reveal that the molecular conformation of BPTU derivatives is often stabilized by intramolecular hydrogen bonds. In many cases, an N-H···O hydrogen bond forms a six-membered pseudo-ring. iucr.orggrafiati.com For instance, in 1-benzoyl-3-[4-(3-benzoylthioureido)phenyl]thiourea, the molecule adopts a syn-anti configuration with respect to the positions of the carbonyl groups and terminal phenyl rings relative to the thione S atom. iucr.orgnih.gov The thiourea moiety itself can exist in tautomeric forms, namely the thiourea and isothiourea forms. globalresearchonline.net The specific tautomeric form adopted can be influenced by the synthesis method and the surrounding chemical environment. For example, in the synthesis of 1,3-thiazolidin-4-one derivatives, cyclization of thioureas typically yields the 2-imino tautomeric form. jrespharm.com The thiourea derivative, 1-(2-benzamidophenyl)-3-benzoylthiourea, features a nearly planar C2N2S moiety. researchgate.net

Intramolecular Hydrogen Bonding Networks (N-H⋯O, C-H⋯S)

A predominant feature in the molecular structure of this compound and related compounds is the formation of an intramolecular N-H⋯O hydrogen bond. researchgate.netiucr.orgiucr.orgresearchgate.net This interaction occurs between the amide proton (N-H) and the oxygen atom of the benzoyl group, creating a stable six-membered pseudo-ring. researchgate.netiucr.orgiucr.orgresearchgate.net This S(6) ring motif is a common characteristic in this class of compounds and plays a crucial role in stabilizing the molecular conformation, rendering the central part of the molecule nearly planar. researchgate.netiucr.org X-ray crystallographic studies have determined the N⋯O distance for this bond in various derivatives to be in the range of 2.618 to 2.642 Å. researchgate.netnih.gov

In addition to the strong N-H⋯O bond, weaker intramolecular C-H⋯S hydrogen bonds can also be observed. nih.goviucr.org These interactions, for instance between a hydrogen atom on the phenyl ring and the sulfur atom of the thiourea group, contribute further to the conformational stability by forming additional ring structures. nih.goviucr.org For example, in 1-benzoyl-3-[4-(3-benzoylthioureido)phenyl]thiourea, C-H⋯S interactions result in the formation of S(6) rings. nih.gov

Table 1: Selected Intramolecular Hydrogen Bond Parameters in this compound Derivatives

| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Reference |

|---|---|---|---|---|

| N-H···O | N2-H2B···O1 | 2.631(2) | 135 | iucr.org |

| N-H···O | N-H···O | 2.642(3) | - | nih.gov |

| N-H···O | N-H···O | 2.618(4) | - | researchgate.net |

| N-H···O | N-H···O | 2.635(3) | - | researchgate.net |

| N-H···S | N1-H1···S2 | 3.476(3) | 134 | iucr.org |

Intermolecular Interactions and Supramolecular Assembly

The solid-state structure of this compound is not defined by isolated molecules but by a complex supramolecular assembly governed by a variety of intermolecular forces. These interactions include hydrogen bonds, π-π stacking, and other van der Waals forces. nih.gov

A key feature in the crystal packing of many this compound derivatives is the formation of intermolecular N-H···S hydrogen bonds. researchgate.netresearchgate.netconicet.gov.ar These interactions often lead to the creation of centrosymmetric dimers, where two molecules are linked together through a characteristic eight-membered {⋯HNC=S}₂ ring synthon. iucr.orgresearchgate.netsemanticscholar.org These dimers can then serve as building blocks for larger one-dimensional chains or two-dimensional networks. researchgate.netiucr.org

Aromatic rings in the this compound structure facilitate C-H···π and π-π stacking interactions, which are crucial for the stabilization of the crystal lattice. iucr.orgresearchgate.net C-H···π interactions can occur between a hydrogen atom of a phenyl ring and the π-system of an adjacent ring. iucr.orgresearchgate.net

Furthermore, π-π stacking interactions are observed where the phenyl or benzoyl rings of adjacent molecules arrange in a parallel or near-parallel fashion. researchgate.netrsc.org These stacking interactions, sometimes involving the quasi-aromatic pseudo-ring formed by the intramolecular N-H⋯O bond, contribute significantly to the formation of the three-dimensional supramolecular architecture. researchgate.netnih.gov In some derivatives, these stacking interactions can lead to the formation of columnar structures. iucr.org The interplay of these varied non-covalent forces highlights the complexity and elegance of the molecular recognition and self-assembly processes in these compounds.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govnih.govrsc.org By mapping properties such as d_norm (normalized contact distance) onto the surface, regions of close intermolecular contact, indicative of hydrogen bonds and other interactions, can be identified as red spots. nih.gov

Coordination Chemistry of 1 Benzoyl 3 Phenyl 2 Thiourea

BPTU as a Ligand in Metal Complexation

1-Benzoyl-3-phenyl-2-thiourea's versatility as a ligand stems from the presence of multiple potential donor atoms and its ability to adopt various coordination modes. This allows for the formation of a diverse array of metal complexes with unique structural and electronic properties.

This compound possesses three types of potential donor atoms: sulfur, oxygen, and nitrogen. mdpi.comnih.govuzh.ch The specific atom that coordinates to a metal center is influenced by several factors, including the nature of the metal ion (hard, soft, or borderline acid), the reaction conditions, and the steric and electronic environment of the BPTU molecule. nih.gov

The thiocarbonyl sulfur atom is a soft donor and readily coordinates to soft metal ions. nih.gov The carbonyl oxygen atom, being a hard donor, can also participate in coordination, often in conjunction with another donor atom to form a chelate ring. nih.gov The nitrogen atoms of the thiourea (B124793) backbone are also potential coordination sites. mdpi.comuzh.ch This multiplicity of donor sites allows BPTU to engage in a variety of ligation possibilities, leading to complexes with different geometries and properties. mdpi.comnih.gov

Reflecting its versatile donor atom availability, this compound can exhibit several coordination modes:

Monodentate Coordination: In this mode, BPTU binds to a metal center through a single donor atom, most commonly the sulfur atom of the thiocarbonyl group. conicet.gov.armdpi.com This type of coordination is often observed when the ligand is neutral. massey.ac.nz For instance, in the complex [Cu(BzͭBPtuH)₂Cl₂], the ligand remains neutral and binds through the sulfur atom. massey.ac.nz

Bidentate Coordination: BPTU frequently acts as a bidentate ligand, coordinating through two donor atoms simultaneously. A common bidentate mode involves the deprotonated form of the ligand coordinating through the oxygen of the carbonyl group and the sulfur of the thiocarbonyl group. conicet.gov.armassey.ac.nz Another possibility is coordination through a sulfur and a nitrogen atom. mdpi.commdpi.com

Polydentate Coordination: While less common, the potential for coordination involving more than two donor atoms exists, particularly in the formation of polynuclear complexes where the ligand bridges between multiple metal centers.

A key feature of the coordination chemistry of this compound is its ability to form stable chelate rings with metal ions. When BPTU acts as a bidentate ligand, it wraps around the metal center, forming a cyclic structure. The most common chelate rings formed by BPTU are six-membered rings, which occur when the deprotonated ligand coordinates through the carbonyl oxygen and the thiocarbonyl sulfur atoms. massey.ac.nz Four-membered chelate rings can also be formed, for example, through coordination of the sulfur and a nitrogen atom. acs.org

The formation of these chelate rings significantly enhances the thermodynamic stability of the resulting metal complexes, an effect known as the chelate effect. This increased stability is a primary reason for the prevalence of bidentate coordination in BPTU metal complexes. The electronic delocalization within the chelate ring further contributes to the stability of the complex. researchgate.net

Monodentate, Bidentate, and Polydentate Coordination Modes

Synthesis and Characterization of BPTU Metal Complexes

The synthesis of metal complexes of this compound typically involves the reaction of a metal salt with the BPTU ligand in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic techniques to elucidate their structure and bonding.

This compound has been shown to form complexes with a wide range of transition metals. Some notable examples include:

Copper (Cu): Copper complexes of BPTU have been synthesized and characterized. massey.ac.nzsjofsciences.com For instance, reacting BPTU with copper(II) chloride can yield complexes of the type [Cu(BPTU)₂Cl₂]. sjofsciences.com In some cases, the ligand coordinates as a neutral monodentate species through the sulfur atom, resulting in a distorted tetrahedral geometry. massey.ac.nz In other instances, it acts as a deprotonated bidentate ligand, forming square planar complexes. massey.ac.nz

Silver (Ag) and Gold (Au): BPTU has been used to synthesize complexes with silver(I) and gold. massey.ac.nz

Cobalt (Co): Cobalt(II) complexes with BPTU have been prepared and characterized. conicet.gov.armassey.ac.nz X-ray crystallography has shown that in some cobalt complexes, the ligand coordinates as a neutral monodentate species through the sulfur atom, resulting in a distorted tetrahedral geometry with an S₂Cl₂ donor set. massey.ac.nz

Nickel (Ni): Nickel(II) complexes of BPTU have been synthesized. massey.ac.nzresearchgate.net

Platinum (Pt): Platinum(II) complexes with BPTU derivatives have been synthesized and characterized. mdpi.comrsc.org These complexes often exhibit a square planar geometry, with the BPTU ligand acting as a bidentate chelate. mdpi.comrsc.org

Iron (Fe): Iron complexes with BPTU have also been explored. tjnpr.org

The following table summarizes some of the synthesized transition metal complexes of BPTU and its derivatives.

| Metal | Example Complex Formula | Coordination Mode | Geometry |

| Copper (Cu) | [Cu(BPTU)₂(NO₃)₂] | Bidentate (S, O) | Not specified |

| Copper (Cu) | [Cu(BzͭBPtuH)₂Cl₂] | Monodentate (S) | Distorted Tetrahedral |

| Cobalt (Co) | [Co(BzͭBPtuH)₂Cl₂] | Monodentate (S) | Distorted Tetrahedral |

| Palladium (Pd) | Square-planar Pd(II) complex | Bidentate (S, N) | Square-planar |

| Platinum (Pt) | [Pt(BPT)(dppe)] | Bidentate (S, N) | Square Planar |

This table is for illustrative purposes and represents a selection of reported complexes.

A suite of spectroscopic techniques is employed to characterize the metal complexes of this compound and to understand the nature of the metal-ligand bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of BPTU. mdpi.commdpi.com Significant shifts in the vibrational frequencies of the C=O and C=S groups upon complexation provide strong evidence for their involvement in coordination. conicet.gov.arksu.edu.tr For example, a shift in the ν(C=S) band from around 1250 cm⁻¹ in the free ligand to 1180–1200 cm⁻¹ in the complex is indicative of sulfur coordination. The absence or shift of N-H stretching vibrations can indicate deprotonation and nitrogen coordination. mdpi.comconicet.gov.ar

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of BPTU metal complexes provide information about the geometry of the complex and the nature of the electronic transitions. sjofsciences.comresearchgate.net The appearance of new absorption bands or shifts in the existing bands of the ligand upon complexation can be attributed to ligand-to-metal charge transfer (LMCT) or d-d electronic transitions within the metal center. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the structure of diamagnetic BPTU complexes in solution. mdpi.comnih.gov Shifts in the chemical shifts of the protons and carbons near the coordination sites provide insight into the bonding. For paramagnetic complexes, NMR can still be useful, although the signals may be broadened.

Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is particularly useful for characterizing paramagnetic complexes, such as those of copper(II). massey.ac.nzsjofsciences.comalliedacademies.org The ESR spectrum can provide information about the oxidation state of the metal, the geometry of the complex, and the nature of the metal-ligand bonds. sjofsciences.comalliedacademies.org For example, the g-values obtained from the ESR spectrum can help to distinguish between different coordination environments. sjofsciences.com

Crystal Structure Analysis of BPTU Metal Complexes

X-ray crystallography has been an indispensable tool in elucidating the precise three-dimensional structures of BPTU metal complexes, revealing diverse coordination modes and geometries. rsc.org The BPTU ligand can coordinate to metal centers in several ways: as a neutral ligand, a monoanionic ligand, or a dianionic ligand. mdpi.com

In many complexes, BPTU acts as a bidentate ligand, coordinating through the carbonyl oxygen and the thiocarbonyl sulfur atoms to form a six-membered chelate ring. massey.ac.nz This O,S-bidentate coordination is common for metals like Ni(II), Pd(II), and Cu(II), often resulting in square planar geometries. For instance, in some Pt(II) complexes, the thiourea derivative coordinates as a monoanionic O,S-chelate ligand. conicet.gov.ar The crystal structure of a Pt(II) complex with N,N-disubstituted-4-chlorobenzoyl thiourea ligands showed a square-planar coordination geometry with two oxygen and two sulfur atoms from the ligands in a cis configuration. rsc.org

Alternatively, the BPTU ligand can coordinate as a monodentate ligand, typically through the sulfur atom. This is observed in complexes where the ligand remains neutral. For example, the crystal structure of [Cu(BzᵗBPtuH-κ¹-S)₂Cl] shows the ligand bound through the sulfur atom, resulting in a trigonal planar geometry. massey.ac.nz Similarly, a distorted tetrahedral geometry was observed for [Co(BzᵗBPtuH)₂Cl₂], where the cobalt ion is coordinated to two sulfur atoms and two chloride ions. massey.ac.nz

A study on 1-benzoyl-3-(2,4,5-trichlorophenyl)thiourea revealed a thione form with typical C=S and C=O bond lengths. The molecule featured an intramolecular N-H···O hydrogen bond, and in the crystal, pairs of N-H···S hydrogen bonds linked the molecules into centrosymmetric dimers. researchgate.net

| Compound | Metal Ion | Coordination Geometry | Ligand Coordination Mode | Key Structural Features |

| [Cu(BzᵗBPtuH-κ¹-S)₂Cl] | Cu(I) | Trigonal planar | Monodentate (S-donor) | Ligand is neutral |

| [Co(BzᵗBPtuH)₂Cl₂] | Co(II) | Distorted tetrahedral | Monodentate (S-donor) | S₂Cl₂ donor set |

| [Rh(COD)(BzPPtuH-κ¹S)Cl] | Rh(I) | Square planar | Monodentate (S-donor) | --- |

| [Cu(BzᵗBPtu)₂] | Cu(II) | Square planar | Bidentate (O,S-chelate) | Deprotonated ligand |

| Pt(II) complex with N,N-disubstituted-4-chlorobenzoyl thiourea | Pt(II) | Square planar | Bidentate (O,S-chelate) | cis configuration of O and S atoms |

| 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea | --- | --- | --- | Intramolecular N-H···O and intermolecular N-H···S hydrogen bonds |

Reactivity Studies of BPTU Ligands with Metal and Non-metal Centers

The reactivity of this compound and its derivatives extends beyond simple coordination to metal centers. These ligands can undergo various reactions, leading to the formation of novel compounds and materials. The presence of the benzoyl group enhances the electrophilicity of the thiocarbonyl sulfur, making it susceptible to nucleophilic attack and facilitating metal coordination.

BPTU ligands react with a wide range of transition metal salts, including those of copper, cobalt, nickel, palladium, platinum, and rhodium, to form stable complexes. massey.ac.nz The reaction conditions, such as the solvent and temperature, can influence the final product and its structure. For example, reacting BPTU derivatives with Cu(NO₃)₂ in methanol (B129727) can yield complexes like [Cu(BPTU)₂(NO₃)₂], while reactions with PdCl₂ in dichloromethane (B109758) under reflux can produce square-planar Pd(II) complexes.

The reactivity of BPTU is not limited to metal centers. These ligands can also react with non-metals. For instance, reactions with iodine (I₂) can form adducts of the type [(LH)I₂], where the ligand is coordinated to the iodine molecule through the sulfur atom. massey.ac.nz Similarly, a bromine (Br₂) adduct has been reported. massey.ac.nz

Furthermore, the thiourea moiety in BPTU can serve as a synthon for the synthesis of various heterocyclic compounds. For example, arylthioureas can be used to prepare benzothiazoles in the presence of bromine. researchgate.net This highlights the versatility of BPTU and its derivatives as starting materials in organic synthesis.

Studies on platinum(II) complexes with 1-benzyl-3-phenylthiourea, a related derivative, have shown that the thiourea ligand can act as a dianionic ligand, bonding through both the sulfur and nitrogen atoms in a chelating mode, or as a monoanionic ligand coordinating through the sulfur atom. mdpi.com The synthesis of these complexes often involves the reaction of the ligand with a platinum precursor, such as [PtCl₂(diphos)], in the presence of a base. mdpi.com

Applications of BPTU Metal Complexes

The diverse structural and electronic properties of BPTU metal complexes have led to their exploration in various applications, including catalysis, chemosensing, and as antimicrobial agents.

Metal complexes of BPTU and its derivatives have shown promise as catalysts in a range of organic transformations. The ability of the ligand to stabilize different oxidation states of the metal center is crucial for their catalytic activity.

For example, copper complexes of BPTU have been investigated for the catalytic oxidation of alcohols. Palladium(II) complexes of BPTU derivatives have been successfully employed as catalysts in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds in organic synthesis. rsc.org The efficiency of these catalysts is often attributed to the stable coordination environment provided by the BPTU ligand, which facilitates the catalytic cycle.

Furthermore, silica-supported Fe(II) catalysts containing acylthiourea ligands have been used for the transfer hydrogenation of various carbonyl compounds, including ketones. rsc.org Water-soluble half-sandwich chiral Ru(II)-benzene complexes with chiral aroyl thiourea ligands have demonstrated enhanced catalytic activity for the enantioselective reduction of ketones. rsc.org

The ability of BPTU and its derivatives to selectively bind with specific metal ions or anions has made them attractive candidates for the development of chemosensors. The binding event is typically accompanied by a discernible signal, such as a change in color or fluorescence, allowing for the detection of the target analyte.

BPTU derivatives have been utilized for the detection of heavy metal ions like cadmium (Cd²⁺). indexcopernicus.com The interaction between the thiourea ligand and the metal ion can lead to the formation of a stable complex, resulting in a measurable spectroscopic change. For instance, certain benzoyl phenylthiourea (B91264) derivatives have been shown to act as 'turn on' or 'turn off' sensors for Cd²⁺, where the absorbance either increases or decreases upon addition of the ion. indexcopernicus.com This behavior is attributed to the formation of a new bond between the thiono (C=S) and benzoyl (C=O) groups of the thiourea derivative and the metal ion. indexcopernicus.com

Dual responsive chemosensors for both anions and cations have also been developed using thiourea derivatives. These sensors can selectively detect specific ions, such as F⁻ and Cu²⁺, highlighting the versatility of these compounds in molecular recognition. indexcopernicus.com

A significant area of research for BPTU metal complexes is their potential as antimicrobial agents. Both the free ligands and their metal complexes have been screened for their activity against various strains of bacteria and fungi. researchgate.net In many cases, the biological activity of the thiourea derivative is enhanced upon coordination to a metal ion. asianpubs.org

Complexes of BPTU with various transition metals have demonstrated antibacterial and antifungal properties. For example, some complexes have shown inhibitory activity against pathogens like Staphylococcus aureus and Escherichia coli. Rare-earth metal complexes of a related derivative, 1-hydroxy-1-phenyl-3-benzoyl-2-thiourea, with Y(III), Sm(III), and Gd(III) have shown good antibacterial activity against E. coli, staphylococci, and streptococci species. asianpubs.orgasianpubs.org

The mechanism of antimicrobial action is thought to involve the interaction of the complex with essential cellular components of the microorganisms, such as enzymes or DNA, leading to the disruption of normal cellular functions. The lipophilicity of the complexes, which is influenced by the nature of the metal ion and the substituents on the ligand, is believed to play a role in their ability to penetrate the microbial cell membrane.

A series of 1-benzoyl-3-phenyl-thiourea derivatives with systematic substitutions on the phenyl ring were synthesized and evaluated for their antibacterial activity. Compounds with –Cl and –OMe substituents displayed prominent activity against all tested bacterial strains. nih.govrsc.org

| Application | Metal Complex System | Specific Use / Finding |

| Catalysis | Cu(BPTU)₂(NO₃)₂ | Catalytic oxidation of alcohols. |

| Catalysis | Pd(II)-BPTU complex | Suzuki-Miyaura coupling catalyst. rsc.org |

| Catalysis | Ru(II)-aroyl thiourea | Enantioselective reduction of ketones. rsc.org |

| Chemosensing | Benzoyl phenylthiourea derivatives | Detection of Cd²⁺ ions. indexcopernicus.com |

| Chemosensing | Thiourea derivatives | Selective sensing of F⁻ and Cu²⁺ ions. indexcopernicus.com |

| Antimicrobial | Rare-earth metal complexes of 1-hydroxy-1-phenyl-3-benzoyl-2-thiourea | Antibacterial activity against E. coli, staphylococci, and streptococci. asianpubs.orgasianpubs.org |

| Antimicrobial | BPTU metal complexes | Activity against Staphylococcus aureus and Escherichia coli. |

| Antimicrobial | Substituted 1-benzoyl-3-phenyl-thiourea derivatives | Compounds with -Cl and -OMe groups showed prominent antibacterial activity. nih.govrsc.org |

Organocatalytic Applications of Thiourea Derivatives Including Bptu Analogs

Thiourea (B124793) Derivatives as Brønsted Acid Organocatalysts

Thiourea derivatives are recognized as effective Brønsted acid organocatalysts. scispace.comacs.org Their catalytic activity is often attributed to their capacity to activate substrates through hydrogen bonding. acs.org This section delves into the specifics of these interactions and the mechanistic pathways involved.

Hydrogen Bonding Interactions in Organocatalysis

The catalytic prowess of thiourea derivatives is fundamentally linked to their ability to act as hydrogen-bond donors. wikipedia.orgwikipedia.org These non-covalent interactions can stabilize anionic intermediates and transition states, thereby lowering the energy barrier of a reaction. scispace.comwikipedia.org In many cases, thioureas engage in a double hydrogen-bonding motif with substrates, particularly those containing carbonyl or nitro groups, effectively "clamping" the substrate and enhancing its electrophilicity. wikipedia.orgwikipedia.org This interaction is crucial for activating the substrate towards nucleophilic attack. acs.org

Dual Hydrogen Bond Donor Capabilities

The structure of thiourea, with two N-H protons, allows for the formation of two simultaneous hydrogen bonds with a substrate. wikipedia.org This dual hydrogen bond donation is a key feature that distinguishes thiourea catalysts and is central to their effectiveness. rsc.org By engaging with electron-rich atoms like oxygen or nitrogen on the substrate, the thiourea catalyst can significantly enhance the substrate's reactivity. acs.orgwikipedia.org Bifunctional thiourea catalysts, which incorporate a basic moiety alongside the thiourea group, can simultaneously activate both the nucleophile and the electrophile, leading to highly efficient and selective reactions. wikipedia.orgrsc.org

Mechanistic Insights (e.g., Protonation, Oxacarbenium Ion Formation)

While the dual hydrogen-bonding model is widely accepted, recent studies suggest that in certain reactions, thiourea derivatives can also function as Brønsted acids, directly protonating the substrate. scispace.comacs.orgacs.org For instance, in the tetrahydropyranylation of alcohols, computational and experimental evidence points to a mechanism where the thiourea catalyst protonates the dihydropyran (DHP) to form an oxacarbenium ion. scispace.comacs.orgacs.org This highly electrophilic intermediate then readily reacts with the alcohol. scispace.comacs.orgacs.org This Brønsted acid mechanism represents an alternative pathway to the hydrogen-bonding activation model and highlights the mechanistic diversity of thiourea catalysis. acs.org In some cases, a single thiourea molecule can engage in the ionization step by abstracting an anion, like chloride, to generate an oxocarbenium intermediate, which then undergoes stereoselective addition of a nucleophile. beilstein-journals.org

Chiral Thiourea Organocatalysts and Asymmetric Transformations

The development of chiral thiourea derivatives has opened up new avenues in asymmetric synthesis, enabling the production of enantiomerically enriched molecules. rsc.orgbeilstein-journals.org These catalysts have been successfully employed in a wide array of enantioselective reactions.

Enantioselective Reactions Catalyzed by Thioureas

Chiral thiourea catalysts have demonstrated remarkable success in promoting a variety of enantioselective transformations. These include Michael additions, aza-Henry reactions, Friedel-Crafts alkylations, and Biginelli reactions. beilstein-journals.orgjst.go.jp The stereochemical outcome of these reactions is directed by the chiral environment created by the catalyst, which preferentially stabilizes the transition state leading to one enantiomer over the other. For example, bifunctional thiourea-amine organocatalysts have been shown to be highly effective in asymmetric synthesis due to their ability to concurrently activate both the electrophilic and nucleophilic reactants. rsc.org This dual activation is particularly advantageous for improving reaction rates and achieving high levels of enantiocontrol. rsc.org

Here are some examples of enantioselective reactions catalyzed by chiral thioureas:

| Reaction Type | Catalyst Type | Reactants | Enantioselectivity (ee) |

| Aza-Friedel-Crafts | Supported Cinchona-derived thiourea | Naphthols and N-Boc ketimines | High |

| Michael Addition | (R,R)-1,2-diphenylethylenediamine-derived thiourea | Nitroalkenes and various nucleophiles | High |

| Petasis-type Reaction | Multifunctional thiourea with 1,2-amino alcohol | Alkenylboronic acids and N-phenoxycarbonyl quinolinium salts | Up to 97% |

| Aza-Baylis-Hillman | Chiral thiourea derivatives | N-p-nitrobenzenesulfonylimines and methyl acrylate | 87-99% |

Development of Novel Chiral Thiourea Frameworks

The quest for more efficient and selective organocatalysts has driven the development of novel chiral thiourea frameworks. sciforum.netbohrium.com Researchers have explored various strategies, including the incorporation of different chiral scaffolds, such as amino acids, cinchona alkaloids, and ferrocenyl bisphosphines. sciforum.netbohrium.combohrium.com The modular nature of thiourea synthesis, often involving the straightforward reaction of a chiral amine with an isothiocyanate, allows for the facile generation of diverse catalyst libraries. wikipedia.org Some innovative designs include bifunctional catalysts that combine a thiourea moiety with another catalytic group, such as a phosphine (B1218219) or a guanidine (B92328) group, to achieve synergistic activation. sciforum.netbeilstein-journals.org For instance, novel chiral bisphosphine-thiourea ligands have been developed for highly enantioselective hydrogenation reactions. bohrium.com Another approach has been the synthesis of supported cinchona-derived thioureas, which are recoverable and reusable, making them suitable for continuous flow processes. bohrium.com The development of these new frameworks continues to expand the scope and applicability of thiourea organocatalysis in asymmetric synthesis. jst.go.jp

Advantages and Scope of Thiourea Organocatalysis

Thiourea derivatives, including analogs of 1-Benzoyl-3-phenyl-2-thiourea (BPTU), have emerged as powerful organocatalysts. Their effectiveness stems from their ability to form hydrogen bonds, which activates substrates in a manner similar to weak Lewis acids. rsc.org This non-covalent interaction is a key feature of thiourea organocatalysis, offering several advantages over traditional metal-based catalysts. rsc.orgwikipedia.org These catalysts are utilized in a variety of organic reactions, including Diels-Alder reactions, Michael additions, and glycosylations. wikipedia.orgsci-hub.seresearchgate.netnih.gov

The catalytic activity of thioureas is attributed to the double hydrogen-bonding capacity of the N-H protons, which can activate electrophiles. wikipedia.orgrsc.orgresearchgate.net Electron-withdrawing groups on the phenyl rings of the thiourea scaffold, such as the 3,5-bis(trifluoromethyl)phenyl group, enhance the acidity of the N-H protons and, consequently, the catalytic activity. wikipedia.org This has led to the development of highly effective catalysts like Schreiner's thiourea. wikipedia.orgwikidoc.org

Absence of Product Inhibition

A significant advantage of thiourea-based organocatalysis is the general absence of product inhibition. wikipedia.orguni-giessen.deresearchgate.net This issue often plagues metal-based catalysts, where the product can bind more strongly to the catalyst than the starting material, leading to catalyst deactivation and reduced turnover numbers. uni-giessen.dedcu.ie

In thiourea catalysis, the interactions between the catalyst and the substrate are based on weaker, non-covalent hydrogen bonds. wikipedia.orguni-giessen.de This weak enthalpic binding allows for easy release of the product from the catalyst, freeing the catalyst to participate in further catalytic cycles. wikipedia.orgresearchgate.net This characteristic makes thiourea catalysts highly efficient, often requiring only low catalyst loadings to achieve high yields. rsc.orgwikidoc.org

Tolerance to Acid-Sensitive Substrates and Aqueous Media

The mild, near-neutral conditions of thiourea organocatalysis make it particularly suitable for reactions involving acid-sensitive substrates. wikipedia.orgsci-hub.se Many organic substrates, such as those containing silyl (B83357) ethers or other acid-labile protecting groups, are not compatible with traditional Lewis or Brønsted acid catalysts. sci-hub.seuni-giessen.de Thiourea catalysts, by activating substrates through hydrogen bonding rather than strong acid-base interactions, can effectively promote reactions without causing decomposition of these sensitive functionalities. sci-hub.seorganic-chemistry.org

Another remarkable feature of thiourea organocatalysis is its tolerance to, and in some cases, enhanced reactivity in, aqueous media. wikipedia.org While many organic reactions require strictly anhydrous conditions, some thiourea-catalyzed reactions can be performed in water or aqueous solvent mixtures. wikipedia.orgrsc.orgacs.org This is not only environmentally beneficial, reducing the reliance on volatile organic solvents, but can also be synthetically advantageous. organic-chemistry.org For certain reactions, the use of water as a solvent can even lead to improved yields and selectivities. rsc.org

Computational Chemistry and in Silico Studies of 1 Benzoyl 3 Phenyl 2 Thiourea

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Benzoyl-3-phenyl-2-thiourea, DFT calculations, particularly using the B3LYP functional, have been instrumental in determining its optimal three-dimensional geometry, vibrational frequencies, and electronic characteristics. semanticscholar.orgrajpub.com These calculations are often performed with basis sets like 6-31G(d,p) or 6-311G++(d,p) to achieve a balance between accuracy and computational cost. semanticscholar.orgrajpub.com

Conformational Analysis and Energy Minimization

The three-dimensional arrangement of atoms, or conformation, of this compound is crucial as it dictates how the molecule interacts with its environment. DFT calculations are used to find the most stable conformation by minimizing the molecule's energy. conicet.gov.arresearchgate.net Studies have shown that the molecule generally adopts a planar acylthiourea group, with the carbonyl (C=O) and thione (C=S) groups in a pseudo-antiperiplanar (S-conformation) arrangement. conicet.gov.arconicet.gov.ar This conformation is stabilized by a strong intramolecular hydrogen bond between the thioamide N-H group and the carbonyl oxygen atom, forming a pseudo-six-membered ring. conicet.gov.arconicet.gov.arscielo.br The rotation of the phenyl rings relative to the central thiourea (B124793) core is also a key factor, with specific dihedral angles corresponding to the lowest energy state. conicet.gov.ar Theoretical calculations of bond lengths and angles generally show good agreement with experimental data obtained from X-ray crystallography. semanticscholar.orgscielo.br

| Parameter | Calculated Value | Reference |

|---|---|---|

| C=S Bond Length | ~1.634 Å | scielo.br |

| C=O Bond Length | ~1.205 - 1.231 Å | scielo.br |

| N-C (Thiourea) Bond Length | ~1.402 Å | scielo.br |

| S-C-N Bond Angle | ~119-128° | scielo.br |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is used to understand and predict chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net

For this compound and its derivatives, the HOMO is often localized over the phenyl and thiourea moieties, while the LUMO is distributed across the benzoyl group. semanticscholar.org A smaller HOMO-LUMO gap indicates higher reactivity and a greater ease of charge transfer within the molecule. semanticscholar.orgresearchgate.net DFT calculations have determined the energy gap for 1-benzoyl-3-phenylthiourea to be approximately 5.07 eV, suggesting considerable stability. semanticscholar.org This analysis helps in predicting the sites within the molecule that are most likely to participate in electrophilic or nucleophilic reactions. researchgate.net

| Orbital | Energy (eV) | Reference |

|---|---|---|

| HOMO | Data not specified in sources | semanticscholar.org |

| LUMO | Data not specified in sources | semanticscholar.org |

| Energy Gap (ΔE) | 5.07 eV | semanticscholar.org |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. mdpi.com This method is crucial in drug discovery for predicting how a compound like this compound might interact with biological targets, such as enzymes or proteins involved in disease pathways. nih.govbiointerfaceresearch.com

Prediction of Binding Affinities and Interaction Modes

Docking simulations calculate a scoring function, often expressed as binding affinity or binding energy (e.g., in kcal/mol), to estimate the strength of the ligand-receptor interaction. jhas-bwu.comjhas-bwu.com A lower (more negative) binding energy suggests a more stable and favorable interaction. Studies on derivatives of this compound have explored their binding to various enzymes, such as urease, topoisomerase, and protein kinases. nih.govbiointerfaceresearch.com The simulations reveal the specific types of interactions that stabilize the complex, which commonly include hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the aromatic rings of the ligand and amino acid residues in the protein's active site. biointerfaceresearch.comsemanticscholar.org For instance, a derivative, 1-Benzoyl-3-[2-(3-benzoylthioureido)-phenyl]thiourea, showed a predicted binding energy of -6.92 kcal/mol with the main protease of the COVID-19 virus (PDB ID: 6LU7). jhas-bwu.comjhas-bwu.com

Identification of Key Amino Acid Residues in Binding Pockets

A significant outcome of molecular docking is the identification of specific amino acid residues within the receptor's binding pocket that are critical for the interaction. mdpi.com The thiourea moiety is often involved in forming hydrogen bonds with polar amino acid residues. biointerfaceresearch.comnih.gov For example, in simulations with various kinases, the N-H groups of the thiourea can act as hydrogen bond donors to residues like glutamate (B1630785) (Glu) or aspartate (Asp) in the hinge region of the kinase domain. biointerfaceresearch.comnih.gov The phenyl and benzoyl rings frequently engage in hydrophobic or arene-arene interactions with nonpolar residues such as leucine (B10760876) (Leu), valine (Val), or methionine (Met). mdpi.combiointerfaceresearch.com Identifying these key interactions is vital for understanding the mechanism of action and for designing more potent and selective analogs.

| Target Protein (PDB ID) | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| COVID-19 Main Protease (6LU7) | 1-Benzoyl-3-[2-(3-benzoylthioureido)-phenyl]thiourea | -6.92 | Not specified | jhas-bwu.comjhas-bwu.com |

| PAK1 Kinase | Tetrahydrothieno[2,3-c]pyridine benzoyl thiourea derivative | Not specified | Glu345, Leu347, Thr406 | nih.gov |

| VEGFR2 Kinase | Thiourea derivative | Not specified | Asp1046, Glu885 | biointerfaceresearch.com |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations model the movement of atoms and molecules over time, providing insights into the stability and conformational changes of the ligand-protein complex in a simulated physiological environment. jppres.com These simulations are computationally intensive and are often performed after docking to validate the predicted binding poses. By analyzing parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can assess whether the docked conformation is stable over the simulation period, typically nanoseconds. jppres.com A stable RMSD suggests that the ligand remains securely bound in the active site, reinforcing the predictions made by molecular docking. mdpi.com MD simulations have been used to confirm the stability of complexes involving derivatives of 1-benzoyl-3-thiourea with targets like sirtuin-1 and various kinases. researchgate.netjppres.com

Stability of Ligand-Protein Complexes

Molecular docking studies are crucial in elucidating the stability of the complex formed between this compound and various protein targets. The stability of these complexes is often quantified by the binding energy, with lower values indicating a more stable interaction. For instance, in a study investigating the inhibitory potential of a bisbenzoyl thiourea derivative against the main protease of the COVID-19 coronavirus (6LU7), the estimated binding energy was -6.92 kcal/mol. jhas-bwu.comjhas-bwu.com This suggests a strong and stable interaction between the ligand and the protein's active site.

Conformational Changes and Binding Energetics

The binding of this compound to a protein is a dynamic process that can induce conformational changes in both the ligand and the protein. conicet.gov.ar Analysis of root-mean-square deviation (RMSD) during molecular dynamics simulations can reveal the extent of these changes; fluctuations around 1–3 Å are generally considered acceptable, while larger deviations may indicate significant conformational shifts. mdpi.com

The binding energetics are a key determinant of the ligand's potential biological activity. rjptonline.org The Rerank Score (RS), a parameter used in some docking programs, illustrates the bond energy, with lower RS values predicting higher activity. rjptonline.org For example, derivatives of N-benzoyl-N'-(4-fluorophenyl)thiourea have been shown to have lower RS values than the parent compound, suggesting enhanced activity. rjptonline.org The binding energy is influenced by various factors including hydrogen bonding, electrostatic interactions, and hydrophobic and steric factors. conicet.gov.ar The thioamide group within the thiourea structure is particularly important for these interactions. conicet.gov.ar

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. analis.com.my These models are instrumental in understanding how different structural features influence the activity of compounds like this compound and its derivatives.

In QSAR analysis, various molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule, are correlated with biological activity. analis.com.my These descriptors can be categorized into lipophilic, electronic, and steric properties. researchgate.net For thiourea derivatives, it has been found that hydrogen-bonding and electrostatic interactions are highly correlated with their inhibitory activity against enzymes like neuraminidase, followed by hydrophobic and steric factors. conicet.gov.ar

Multiple linear regression (MLR) and partial least square (PLS) are statistical methods commonly employed to build QSAR models. analis.com.my These models can identify which descriptors are most influential. For instance, a QSAR study on carbonyl thiourea derivatives identified mass (E2m), the octanol-water partition coefficient (MLOGP), and the frequency of C-N bonds (F01[C-N]) as important factors for their activity against a specific cell line. researchgate.net

The insights gained from QSAR models are invaluable for the rational design and optimization of new drug candidates. analis.com.my By understanding which molecular properties are key to biological activity, chemists can strategically modify the structure of this compound to enhance its potency and selectivity. rjptonline.org For example, if a QSAR model indicates that increased hydrophobicity is correlated with higher activity, derivatives with lipophilic substituents can be synthesized. mdpi.com

QSAR models can predict the activity of newly designed compounds before they are synthesized, saving time and resources. analis.com.my This predictive power allows for the prioritization of compounds that are most likely to be active, streamlining the drug discovery process. researchgate.net The ultimate goal is to develop optimized thiourea-based compounds with enhanced therapeutic potential. analis.com.my

Correlation of Molecular Descriptors with Biological Activity

Computational Prediction of Pharmacokinetic Parameters (ADMET)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, providing early insights into the potential pharmacokinetic and safety profiles of a compound. rjptonline.orgbenthamdirect.com Several online tools and software are available for these predictions. benthamdirect.com

Studies on derivatives of this compound have utilized these tools to predict their ADMET properties. For example, N-benzoyl-N'-(4-fluorophenyl)thiourea derivatives were predicted to have good pharmacokinetic properties and relatively low toxicity, with some exceptions showing potential for hepatotoxicity. rjptonline.org Similarly, ADMET predictions for N-benzoyl-3-allylthiourea (BATU) indicated good skin permeability and a favorable distribution volume. nih.gov These predictions are crucial for identifying potential liabilities early in the drug development process and for guiding the selection of the most promising candidates for further in vitro and in vivo testing. benthamdirect.comumpr.ac.id

Table of Predicted ADMET Properties for a Thiourea Derivative

| Property | Predicted Value/Classification |

| Skin Permeability (log Kp) | < -2.5 (Good) nih.gov |

| Volume of Distribution (log VDss) | > -0.15 (Good) nih.gov |

| Blood-Brain Barrier Penetration (log BBB) | > -1 (Low) nih.gov |

| Hepatotoxicity | Potential risk for some derivatives rjptonline.orgumpr.ac.id |

| Carcinogenicity | Some derivatives classified as single carcinogens mdpi.com |

This table is a composite representation based on findings for various thiourea derivatives and may not represent this compound specifically.

Biological Activities and Mechanistic Investigations of 1 Benzoyl 3 Phenyl 2 Thiourea Derivatives

Anticancer Potential and Mechanisms of Action

Thiourea (B124793) derivatives have shown considerable promise as anticancer agents, with research demonstrating their ability to inhibit the growth of various cancer cell lines. mdpi.com Their multifaceted mechanisms of action, including the targeting of specific enzymes and the induction of programmed cell death, make them attractive candidates for further drug development.

Cytotoxic Activity Against Cancer Cell Lines (e.g., MCF-7, HeLa, Hep-G2, Ovarian Cancer)

Derivatives of 1-benzoyl-3-phenyl-2-thiourea have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. For instance, N-benzoyl-N'-phenylthiourea (BPTU) and its chlorinated derivatives have shown higher cytotoxic activity against the MCF-7 breast cancer cell line than the standard drug hydroxyurea. ubaya.ac.idresearchgate.net Specifically, the 2,4-dichloro derivative of BPTU exhibited the most potent activity. ubaya.ac.id These compounds were also found to be selective, showing toxicity towards MCF-7 cells but not towards normal Vero cells. ubaya.ac.idresearchgate.net

Studies on other cancer cell lines have yielded similar promising results. For example, 1-benzoyl-3-methyl thiourea derivatives have shown potent cytotoxicity against HeLa cervical cancer cells, with IC50 values ranging from 160 to 383 µg/mL, which is stronger than hydroxyurea. researchgate.net Furthermore, certain benzothiazole (B30560) thiourea derivatives displayed moderate to weak cytotoxic activity against a panel of cancer cell lines including MCF-7, HeLa, HT-29 (colon cancer), K-562 (leukemia), and Neuro-2a (neuroblastoma), with IC50 values as low as 0.39 µM. analis.com.my One particular derivative was found to be approximately four times more effective than cisplatin (B142131) against both MCF-7 and HT-29 cells. analis.com.my